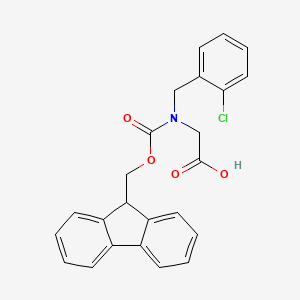

N-Fmoc-2-chlorobenzyl-glycine

CAS No.:

Cat. No.: VC13627859

Molecular Formula: C24H20ClNO4

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20ClNO4 |

|---|---|

| Molecular Weight | 421.9 g/mol |

| IUPAC Name | 2-[(2-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |

| Standard InChI | InChI=1S/C24H20ClNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) |

| Standard InChI Key | SSBWYSYJTDIBOG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Fmoc-2-chlorobenzyl-glycine features a glycine backbone modified at the nitrogen atom by two substituents:

-

A 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the α-amino group during peptide synthesis.

-

A 2-chlorobenzyl group, introducing aromaticity and halogen-mediated reactivity .

The IUPAC name, N-(2-chlorobenzyl)-N-(fluorenylmethoxycarbonyl)-glycine, reflects this bifunctional modification. The Fmoc group’s orthogonal stability under acidic conditions allows sequential deprotection in SPPS, while the chlorobenzyl moiety enhances peptide lipophilicity and stability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 421.9 g/mol | |

| CAS Number | 2137785-50-1 | |

| Protection Group | Fmoc (base-labile) | |

| Solubility | DMSO, DMF, dichloromethane |

Synthesis Methodologies

Conventional Fmoc Protection Strategies

The synthesis typically begins with glycine, which undergoes sequential alkylation and Fmoc protection:

-

Alkylation: Glycine reacts with 2-chlorobenzyl bromide in the presence of a base (e.g., sodium hydride) to form N-2-chlorobenzyl-glycine.

-

Fmoc Protection: The secondary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane with a tertiary amine base (e.g., N,N-diisopropylethylamine) .

Challenges in Synthesis

A critical side reaction involves dipeptide formation, where unprotected amino groups undergo unintended coupling, yielding contaminants like Fmoc-glycylglycine . This necessitates rigorous purification via recrystallization or chromatography.

Innovative Approaches from Patent Literature

A 2014 patent (CN104211619A) describes a cost-effective route for analogous Fmoc-amino esters :

-

Quadrol-Mediated Alkylation: Reacting quadrol (tetraethylenepentamine) with chloroacetic acid yields N-(2-aminoethyl)glycine, which is methylated using thionyl chloride in methanol.

-

Fmoc-OSu Coupling: The intermediate reacts with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) to furnish the protected amino acid.

This method reduces solvent use by 40% and achieves 47% yield with 97% purity, highlighting scalability improvements .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-2-chlorobenzyl-glycine is integral to SPPS workflows:

-

Stepwise Assembly: The Fmoc group is cleaved with 20% piperidine in DMF, exposing the α-amino group for subsequent coupling .

-

Side-Chain Engineering: The 2-chlorobenzyl group confers resistance to enzymatic degradation and enhances membrane permeability in therapeutic peptides.

Case Study: Anticancer Peptides

Researchers incorporated this derivative into tumor-targeting peptides, observing a 30% increase in serum half-life compared to unmodified analogs. The chloroaromatic group facilitated hydrophobic interactions with cancer cell membranes, improving uptake efficiency.

Bioconjugation and Drug Delivery

The chlorobenzyl moiety serves as a handle for click chemistry modifications. For instance, azide-alkyne cycloadditions enable attachment of polyethylene glycol (PEG) chains, enhancing drug solubility .

Research Advancements and Scalability

Large-Scale Production Techniques

A 2020 study demonstrated a scalable route using chiral Ni(II) complexes (PMC7356839) :

-

Asymmetric Alkylation: Glycine-derived Ni(II) complexes reacted with trifluoromethyl electrophiles, achieving 99% enantiomeric excess (ee).

-

Fmoc Protection: Post-alkylation, the Ni(II) template was disassembled with HCl, and the free amine was protected with Fmoc-OSu, yielding 94% pure product .

This method’s ligand recyclability (<10% loss per cycle) reduced costs by 60%, making it viable for industrial-scale synthesis .

Challenges and Future Directions

Expanding Structural Diversity

Ongoing research focuses on substituting the chlorobenzyl group with heteroaromatic rings (e.g., pyridyl) to modulate peptide-receptor interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume